molecular formula C14H8Cl2N4O3 B11819254 2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one

2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B11819254
M. Wt: 351.1 g/mol
InChI Key: GDYNQDVAXQLYQY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of dichlorophenyl and nitrophenyl groups attached to a triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of 2-(2,4-Dichlorophenyl)-5-(4-aminophenyl)-1H-1,2,4-triazol-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Agriculture: The compound is explored for its use as a pesticide or herbicide, targeting specific pests or weeds.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one involves the inhibition of specific enzymes and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential biomolecules.

    Pathway Disruption: It can disrupt cellular pathways by binding to key proteins and altering their function, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the nitrophenyl group, which may result in different biological activity.

    5-(4-Nitrophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the dichlorophenyl group, affecting its chemical reactivity and applications.

Uniqueness

2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhanced activity compared to similar compounds.

Properties

Molecular Formula

C14H8Cl2N4O3

Molecular Weight

351.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C14H8Cl2N4O3/c15-9-3-6-12(11(16)7-9)19-14(21)17-13(18-19)8-1-4-10(5-2-8)20(22)23/h1-7H,(H,17,18,21)

InChI Key

GDYNQDVAXQLYQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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